Introduction: Unveiling a Niche Building Block for Advanced Synthesis
Introduction: Unveiling a Niche Building Block for Advanced Synthesis
An In-depth Technical Guide to 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogen and trifluoromethoxy groups is a cornerstone of rational drug design. These functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and target binding affinity. 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, a tri-substituted aniline derivative, emerges as a highly specialized and potentially valuable building block for the synthesis of complex, high-value molecules.
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, CAS Number 1244949-24-3 .[1][2][3][4][5] While specific experimental data for this precise isomer is limited in publicly accessible literature, this document leverages established principles of organic chemistry and extensive data from closely related analogues to provide a robust and practical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a logical synthetic pathway with mechanistic considerations, outline purification and characterization protocols, discuss its potential applications, and provide essential safety guidelines.
Physicochemical and Structural Data
The unique substitution pattern of this aniline dictates its chemical reactivity and physical properties. The presence of three distinct functional groups—an amine, a trifluoromethoxy ether, and two different halogens—offers multiple avenues for synthetic diversification.
| Property | Value | Reference / Method |
| CAS Number | 1244949-24-3 | [1][2][3] |
| Molecular Formula | C₇H₄BrClF₃NO | Calculation |
| Molecular Weight | 290.47 g/mol | [1] |
| Appearance | Predicted: Off-white to light brown solid | Inference |
| Boiling Point | Not Available. (Analogue: 2-Chloro-4-bromo-6-(trifluoromethoxy)aniline: 228.2±35.0 °C) | [6] |
| Density | Not Available. (Analogue: 2-Chloro-4-bromo-6-(trifluoromethoxy)aniline: 1.812±0.06 g/cm³) | [6] |
| Solubility | Predicted: Soluble in organic solvents (DCM, EtOAc, THF, DMSO). Insoluble in water. | Chemical Principles |
| SMILES | Nc1c(Br)cc(Cl)cc1OC(F)(F)F | Structure |
| InChI Key | Not Publicly Available | - |
Synthesis and Mechanistic Insights: A Strategic Approach
The synthesis of 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be devised based on the principles of electrophilic aromatic substitution (EAS), leveraging the directing effects of the substituents on the aniline ring.
Proposed Retrosynthetic Pathway
A plausible strategy involves the selective bromination of a suitable precursor, such as 2-amino-3-chloro-5-(trifluoromethoxy)phenol, followed by further functional group manipulations, or more directly, the bromination of a pre-formed aniline. A highly logical starting material would be 4-chloro-2-(trifluoromethoxy)aniline .
The core of the synthesis is the regioselective introduction of a bromine atom onto the aniline ring. The directing effects of the existing substituents are paramount:
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Amino Group (-NH₂): A powerful activating, ortho-, para- directing group.
-
Trifluoromethoxy Group (-OCF₃): A deactivating, ortho-, para- directing group due to competing resonance donation and strong inductive withdrawal.
-
Chloro Group (-Cl): A deactivating, ortho-, para- directing group.
In the proposed precursor, 4-chloro-2-(trifluoromethoxy)aniline, the positions ortho and para to the strongly activating -NH₂ group are key. The position para to the amine is blocked by the chloro group. The two ortho positions are C2 (blocked by -OCF₃) and C6 (unsubstituted). Therefore, electrophilic attack is strongly directed to the C6 position.
Mechanism of Electrophilic Bromination
The bromination of an activated aromatic ring, such as an aniline, is a classic example of electrophilic aromatic substitution.[7][8][9]
-
Generation of the Electrophile: A mild brominating agent is required due to the high activation of the aniline ring. A solution of molecular bromine (Br₂) in a less polar solvent is often sufficient. For less activated rings, a Lewis acid catalyst (e.g., FeBr₃) is used to polarize the Br-Br bond, creating a potent electrophile, [Br]⁺.[8][9]
-
Nucleophilic Attack: The π-electrons of the aniline ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base (e.g., the solvent or a bromide ion) removes the proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring, yielding the final product.
Caption: Proposed workflow for the synthesis of 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline.
Exemplar Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is a representative example based on standard procedures for aniline bromination and should be adapted and optimized.[10][11]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-chloro-2-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Bromination: Prepare a solution of 1.05 equivalents of molecular bromine (Br₂) in the same solvent. Add the bromine solution dropwise to the cooled aniline solution over 30-60 minutes, maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
-
Extraction: If DCM was used, separate the organic layer. If acetic acid was used, extract the aqueous mixture three times with an appropriate organic solvent like ethyl acetate (EtOAc). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline.
Purification and Spectroscopic Characterization
Confirmation of the final product's identity and purity is critical. Standard analytical techniques would be employed.
-
Purification: Flash column chromatography is the preferred method for purifying neutral to moderately polar organic compounds. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/EtOAc) could be employed for further purification if the product is a stable solid.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These would likely appear as doublets due to coupling with each other. A broad singlet corresponding to the -NH₂ protons would also be present.
-
¹³C NMR: The carbon NMR would show 7 distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbon attached to the -OCF₃ group would show a characteristic quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (typically two bands around 3300-3500 cm⁻¹), C-N stretching (~1300 cm⁻¹), C-O stretching for the ether (~1250 cm⁻¹), and strong C-F stretching bands (~1100-1200 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing definitive confirmation of the elemental composition.
Applications in Drug Discovery and Materials Science
Halogenated anilines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals.[12] The specific combination of substituents in 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline makes it a highly attractive intermediate for several reasons:
-
Orthogonal Reactivity: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of carbon-carbon or carbon-nitrogen bonds. The aniline nitrogen can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems.
-
Modulation of Physicochemical Properties:
-
Trifluoromethoxy Group (-OCF₃): Often referred to as a "super-lipophilic" group, it significantly increases the lipophilicity of a molecule, which can improve membrane permeability and oral absorption. It is also highly resistant to metabolic degradation, enhancing the half-life of a drug candidate.
-
Halogens (Br, Cl): These atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.[13] They also increase lipophilicity and can block sites of potential metabolism.
-
-
Potential Therapeutic Areas: Aniline derivatives are core structures in a vast array of approved drugs, particularly kinase inhibitors for oncology.[14] This building block could be instrumental in the synthesis of novel inhibitors targeting various protein kinases, ion channels, or G-protein coupled receptors. In agrochemistry, similar structures are used to develop potent and selective herbicides and fungicides.[4]
Caption: Logical relationships between the core molecule, its synthetic utility, and potential applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1244949-24-3 is not widely available, the hazards can be inferred from structurally similar compounds like 2-bromo-6-chloro-4-(trifluoromethyl)aniline and other halogenated anilines.[15][16]
-
Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[6]
Conclusion
2-Bromo-4-chloro-6-(trifluoromethoxy)aniline represents a synthetically versatile and valuable, albeit niche, chemical intermediate. Its densely packed array of functional groups provides a platform for creating complex molecular architectures with fine-tuned physicochemical properties. While direct experimental data remains sparse, a robust understanding of its chemistry can be built upon the well-established principles of organic synthesis and the known behavior of its structural isomers. For researchers in drug discovery and materials science, this compound offers a unique opportunity to explore novel chemical space in the pursuit of next-generation therapeutics and advanced materials.
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Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
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Journal of the American Chemical Society. Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. [Link]
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